molecular formula C14H12N2O4 B14674883 N-Hydroxy-N-(3-methylphenyl)-3-nitrobenzamide CAS No. 32919-54-3

N-Hydroxy-N-(3-methylphenyl)-3-nitrobenzamide

Cat. No.: B14674883
CAS No.: 32919-54-3
M. Wt: 272.26 g/mol
InChI Key: PHVNJIHPIZJPME-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(3-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a nitro group, a hydroxyl group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(3-methylphenyl)-3-nitrobenzamide typically involves the nitration of N-(3-methylphenyl)benzamide followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step can be achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(3-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-Hydroxy-N-(3-methylphenyl)-3-aminobenzamide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N-Hydroxy-N-(3-methylphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Hydroxy-N-(3-methylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(3-methylphenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(2-methylphenyl)-3-nitrobenzamide
  • N-Hydroxy-N-(4-methylphenyl)-3-nitrobenzamide
  • N-Hydroxy-N-(3-methylphenyl)-4-nitrobenzamide

Uniqueness

N-Hydroxy-N-(3-methylphenyl)-3-nitrobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro and hydroxyl groups, along with the methyl substitution, contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

32919-54-3

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-hydroxy-N-(3-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H12N2O4/c1-10-4-2-6-12(8-10)15(18)14(17)11-5-3-7-13(9-11)16(19)20/h2-9,18H,1H3

InChI Key

PHVNJIHPIZJPME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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